molecular formula C17H14O2 B8679775 1,1'-(9H-Fluorene-2,5-diyl)diethanone CAS No. 60505-53-5

1,1'-(9H-Fluorene-2,5-diyl)diethanone

Cat. No.: B8679775
CAS No.: 60505-53-5
M. Wt: 250.29 g/mol
InChI Key: XOXDKPCNEMACFL-UHFFFAOYSA-N
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Description

1,1'-(9H-Fluorene-2,5-diyl)diethanone is a bicyclic aromatic compound featuring two acetyl groups positioned at the 2- and 5-positions of a fluorene backbone. Fluorene derivatives are renowned for their planar, conjugated structures, which confer unique electronic properties and reactivity. This compound serves as a critical precursor in organic synthesis, particularly for constructing fused heterocyclic systems with applications in materials science and pharmaceuticals.

Properties

CAS No.

60505-53-5

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

1-(5-acetyl-9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C17H14O2/c1-10(18)12-6-7-16-14(8-12)9-13-4-3-5-15(11(2)19)17(13)16/h3-8H,9H2,1-2H3

InChI Key

XOXDKPCNEMACFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=CC=C3C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

a. Core Backbone Differences

  • Fluorene vs. Thieno[2,3-b]thiophene: The fluorene backbone (two benzene rings fused via a five-membered ring) provides greater rigidity and extended π-conjugation compared to thieno[2,3-b]thiophene (two fused thiophene rings). This difference impacts electronic properties: fluorene derivatives typically exhibit higher fluorescence quantum yields, whereas thienothiophene-based compounds show enhanced charge-transfer capabilities due to sulfur’s electron-rich nature . Example: 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone (melting point: 198–200°C) has been extensively characterized via X-ray crystallography, revealing a planar structure with dihedral angles <5° between fused rings .
  • Fluorene vs. Benzimidazole: Benzimidazole-based diethanones (e.g., 1,1'-(2-phenyl-1H-benzo[d]imidazole-1,3(2H)-diyl)diethanone) introduce nitrogen atoms into the core, enabling hydrogen bonding and pH-dependent reactivity absent in fluorene derivatives .

b. Substituent Effects

  • Electron-withdrawing acetyl groups at the 2- and 5-positions stabilize intermediates in cyclization reactions. For instance, thienothiophene diethanones undergo efficient condensation with hydrazines to form pyrazoles, while benzimidazole analogs require milder conditions due to nitrogen’s nucleophilic assistance .

b. Reaction Mechanisms

  • Thienothiophene diethanones follow a stepwise mechanism involving enaminone intermediates, as confirmed by NMR and X-ray studies . Fluorene derivatives may exhibit similar pathways but with slower kinetics due to reduced ring strain.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Application
1,1'-(9H-Fluorene-2,5-diyl)diethanone 292.3 (calculated) Not reported Low (nonpolar) Hypothetical: OLEDs
Thieno[2,3-b]thiophene diethanone 368.4 198–200 Moderate (DMF) Pharmaceuticals
Benzimidazole diethanone 310.3 185–187 High (DMSO) Fluorescent probes

Table 2: Reaction Yields of Heterocyclic Products

Starting Material Product Yield (%) Conditions
Thieno[2,3-b]thiophene diethanone Pyrazoles 73–85 Reflux, DMF-DMA, 7 h
Benzimidazole diethanone Imidazo[1,2-a]pyridines 65 RT, acetic acid catalyst

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